N-(2-methylbenzyl)butan-1-amine
Overview
Description
N-(2-methylbenzyl)butan-1-amine is an organic compound with the molecular formula C13H21N and a molecular weight of 191.32 g/mol . It appears as a colorless liquid and is commonly used as an intermediate in organic synthesis. This compound is utilized in the synthesis of drugs, polymers, dyes, surfactants, and other compounds due to its unique chemical structure .
Preparation Methods
The preparation of N-(2-methylbenzyl)butan-1-amine is generally carried out through chemical synthesis. A common method involves the reaction of butyl bromide with 2-methylbenzylamine . The reaction conditions and solvents must be carefully selected to ensure the smooth progress of the reaction. Industrial production methods often involve large-scale synthesis in well-ventilated areas with appropriate protective equipment to ensure safety .
Chemical Reactions Analysis
N-(2-methylbenzyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or other oxidized products.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methylbenzyl)butan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including drugs and polymers.
Medicine: This compound is utilized in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylbenzyl)butan-1-amine involves its interaction with molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through its ability to form imine derivatives, amides, and other compounds through nucleophilic substitution and other reactions .
Comparison with Similar Compounds
N-(2-methylbenzyl)butan-1-amine can be compared with other similar compounds, such as:
Butylamine: A primary amine with a simpler structure and different reactivity.
Methylamine: Another primary amine with a smaller molecular size and different chemical properties.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom, exhibiting different reactivity and applications.
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]butan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-4-9-13-10-12-8-6-5-7-11(12)2/h5-8,13H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACCIKTTYKTPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.